2-Methyl-1-tetralone

Beschreibung

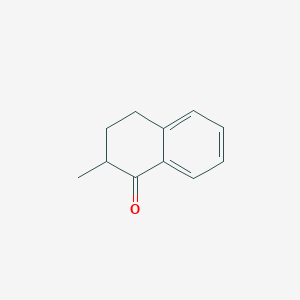

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANIBVZSZGNMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936032 | |

| Record name | 2-Methyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1590-08-5 | |

| Record name | 2-Methyl-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1590-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-2-methylnaphthalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001590085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-2-methylnaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-1-tetralone: A Technical Guide for Researchers

CAS Number: 1590-08-5 IUPAC Name: 2-methyl-3,4-dihydro-2H-naphthalen-1-one

This technical guide provides an in-depth overview of 2-Methyl-1-tetralone, a valuable biochemical reagent and building block in organic synthesis, particularly relevant for professionals in drug development and scientific research. This document outlines its chemical and physical properties, experimental protocols for its synthesis and biological evaluation, and its role in relevant signaling pathways.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 2-Methyl-1-tetralone is presented below for easy reference.[1][2][3][4]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O | |

| Molecular Weight | 160.21 g/mol | |

| Appearance | Clear yellow to orange liquid | |

| Boiling Point | 127-131 °C at 12 mmHg | |

| Melting Point | 15 °C | |

| Density | 1.057 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5535 | |

| Solubility | Insoluble in water; Soluble in most organic solvents | |

| Flash Point | >110 °C (>230 °F) | |

| InChI Key | GANIBVZSZGNMNB-UHFFFAOYSA-N | |

| ¹H NMR | Spectrum available | |

| IR Spectrum | Authentic | |

| Mass Spectrum | Available through NIST Mass Spectrometry Data Center |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 2-Methyl-1-tetralone and its derivatives are provided below.

Synthesis Protocols

1. One-Step Vapor-Phase Synthesis from 1-Tetralone:

This method describes the methylation and dehydrogenation of 1-tetralone to produce 2-methyl-1-naphthol, with 2-Methyl-1-tetralone as a key intermediate. The process can be carried out in a single reactor with a dual-catalyst system or in two sequential fixed-bed reactors, which circumvents the need for intermediate purification steps.

-

Catalysts: Modified iron oxide for methylation and palladium on activated carbon for dehydrogenation.

-

Reactants: 1-tetralone and methanol (serving as both a diluent and methylating agent).

-

Conditions: The reactions are conducted in the vapor phase at elevated temperatures (e.g., 300-500 °C) and atmospheric pressure.

-

Procedure:

-

1-tetralone is vaporized and mixed with methanol vapor.

-

The vapor mixture is passed through a fixed-bed reactor containing the catalyst(s).

-

The product stream is cooled to condense the organic products.

-

The desired product, with 2-Methyl-1-tetralone as an intermediate, is isolated and purified.

-

2. Enantioselective Hydrogenation:

Chiral 2-Methyl-1-tetralone derivatives can be synthesized via asymmetric hydrogenation using specific catalysts.

-

Catalyst: A complex of BINAP/1,4-diamine-ruthenium(II) is effective for the enantioselective hydrogenation of 1-tetralone derivatives.

-

General Procedure:

-

The 2-Methyl-1-tetralone substrate is dissolved in an appropriate solvent (e.g., cyclohexane/THF mixture).

-

The ruthenium catalyst is prepared in situ or pre-formed and added to the reaction mixture.

-

The reaction is carried out under a hydrogen atmosphere (e.g., 50 bar) at a controlled temperature (e.g., 0 °C) for a specified duration (e.g., 24 hours).

-

Upon completion, the solvent is removed, and the product is purified by column chromatography to yield the enantiomerically enriched alcohol.

-

Biological Assays

Derivatives of the tetralone scaffold have been shown to inhibit the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine. This inhibition can attenuate macrophage activation.

1. MIF Tautomerase Inhibition Assay:

This assay measures the ability of a compound to inhibit the enzymatic activity of MIF.

-

Principle: The assay monitors the MIF-catalyzed tautomerization of a substrate, such as L-dopachrome methyl ester or 4-hydroxyphenylpyruvate.

-

Reagents: Recombinant human or mouse MIF, substrate (e.g., L-dopachrome methyl ester), and the test compound (e.g., a tetralone derivative).

-

Procedure (using L-dopachrome methyl ester):

-

Recombinant MIF is incubated with the test compound for a short period (e.g., 5-15 minutes) at room temperature.

-

The enzymatic reaction is initiated by adding the L-dopachrome methyl ester substrate.

-

The rate of tautomerization is monitored by the decrease in absorbance at 475 nm over time using a spectrophotometer.

-

The inhibitory activity is calculated by comparing the reaction rate in the presence and absence of the inhibitor.

-

2. Macrophage Activation and Function Assays:

These assays assess the effect of tetralone derivatives on macrophage functions such as the production of reactive oxygen species (ROS), nitrite, and pro-inflammatory cytokines.

-

Cell Line: RAW264.7 murine macrophage-like cells or bone marrow-derived macrophages (BMDMs).

-

Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophages.

-

ROS Production:

-

Macrophages are pre-treated with the tetralone derivative for 30 minutes.

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

-

ROS production is measured using a fluorescent probe such as dihydrorhodamine 123.

-

-

Nitrite Production (as an indicator of nitric oxide):

-

Cell culture supernatants from LPS-stimulated macrophages (treated or untreated with the test compound) are collected.

-

Nitrite concentration is determined using the Griess reagent.

-

-

Cytokine Expression (e.g., TNF-α, IL-6):

-

RNA is extracted from treated and untreated macrophages.

-

Cytokine mRNA levels are quantified using real-time quantitative PCR (RT-qPCR).

-

Alternatively, secreted cytokine proteins in the cell culture supernatant can be measured by ELISA or cytokine bead arrays.

-

3. NF-κB Activation Assay:

This assay determines if the anti-inflammatory effects of tetralone derivatives are mediated through the inhibition of the NF-κB signaling pathway.

-

Principle: NF-κB activation involves its translocation from the cytoplasm to the nucleus. This can be measured by quantifying the amount of the p65 subunit of NF-κB in nuclear extracts.

-

Procedure (Western Blot-based):

-

Macrophages are treated with the test compound and then stimulated with LPS.

-

Cytoplasmic and nuclear protein fractions are isolated from the cells.

-

The amount of the p65 subunit in each fraction is determined by Western blotting using a specific anti-p65 antibody.

-

A decrease in nuclear p65 in treated cells compared to untreated, LPS-stimulated cells indicates inhibition of NF-κB activation.

-

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of certain tetralone derivatives can be attributed to their inhibition of MIF tautomerase activity, which subsequently modulates downstream inflammatory signaling pathways in macrophages.

Caption: Inhibition of MIF by tetralone derivatives can attenuate LPS-induced inflammatory responses.

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory properties of a 2-Methyl-1-tetralone derivative.

Caption: Workflow for assessing the anti-inflammatory effects of a tetralone derivative.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-tetralone from 1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Methyl-1-tetralone, a valuable intermediate in the development of various pharmaceutical agents and other fine chemicals. The primary and most effective method for this transformation involves the selective methylation of the α-carbon of 1-tetralone via an enolate intermediate. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this synthesis.

Core Chemical Transformation: α-Methylation of 1-Tetralone

The synthesis of 2-Methyl-1-tetralone from 1-tetralone hinges on the reactivity of the α-methylene group adjacent to the ketone's carbonyl group.[1] The protons on this carbon are acidic due to the electron-withdrawing effect of the carbonyl and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. The reaction proceeds in two main stages:

-

Enolate Formation: A suitable base is used to deprotonate the α-carbon of 1-tetralone, forming a nucleophilic enolate anion. The choice of base can influence the reaction's efficiency and selectivity.

-

Methylation: The enolate anion then acts as a nucleophile, attacking a methylating agent, typically methyl iodide, in a classic SN2 reaction to form the C-methylated product, 2-Methyl-1-tetralone.

Experimental Protocols

Two primary laboratory-scale methods for the synthesis of 2-Methyl-1-tetralone are presented below. The first employs a moderately strong base, potassium carbonate, in a suitable solvent, while the second utilizes a stronger base, sodium hydride, for enolate formation.

Method 1: Methylation using Potassium Carbonate and Methyl Iodide

This method is a common and relatively mild procedure for the α-methylation of ketones.

Procedure:

-

To a solution of 1-tetralone in dry acetone (or dimethylformamide, DMF), add an excess of finely ground, anhydrous potassium carbonate.[2][3]

-

Stir the suspension vigorously at room temperature for 15-20 minutes to ensure a fine dispersion of the base.

-

Add an excess of methyl iodide to the mixture dropwise.[2]

-

Heat the reaction mixture to reflux and maintain for 18-24 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

-

After the reaction is complete, cool the mixture to room temperature and remove the inorganic solids by filtration.

-

Wash the filter cake with a small amount of the solvent (acetone or DMF).

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

If DMF was used as the solvent, dilute the residue with a large volume of water and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether (3x).

-

Wash the combined organic extracts thoroughly with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-Methyl-1-tetralone by vacuum distillation or column chromatography on silica gel.

Method 2: Methylation via Sodium Hydride-Mediated Enolate Formation

This method employs a stronger base, sodium hydride, which can lead to faster and more complete enolate formation.

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 60% sodium hydride in mineral oil in anhydrous dimethyl carbonate.

-

Wash the sodium hydride suspension with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous dimethyl carbonate and cool the mixture to 5°C in an ice bath.

-

Slowly add a solution of 1-tetralone in the reaction solvent to the stirred suspension over 20 minutes.

-

Stir the resulting mixture for 1 hour at 5°C, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Add methyl iodide to the reaction mixture and continue stirring at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the dropwise addition of water.

-

Pour the mixture into a separatory funnel containing ice and slowly add 1.0 M HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of 2-Methyl-1-tetralone.

| Parameter | Method 1 (K₂CO₃/MeI) | Method 2 (NaH/MeI) | Vapor-Phase Catalytic Methylation |

| Base | Potassium Carbonate | Sodium Hydride | - |

| Methylating Agent | Methyl Iodide | Methyl Iodide | Methanol |

| Solvent | Acetone or DMF | Dimethyl Carbonate | - |

| Temperature | Reflux | 5°C to Room Temperature | 270-290°C |

| Reaction Time | 18-24 hours | ~14 hours | Not Specified |

| Conversion/Yield | Yields can vary, typically moderate to good. | Yields can vary, typically good to high. | 90-97% conversion and selectivity |

| Purification | Vacuum Distillation or Column Chromatography | Vacuum Distillation | - |

Mandatory Visualizations

Experimental Workflow for the Synthesis of 2-Methyl-1-tetralone

The following diagram illustrates the general experimental workflow for the synthesis of 2-Methyl-1-tetralone from 1-tetralone via enolate formation and subsequent methylation.

Caption: General workflow for the synthesis of 2-Methyl-1-tetralone.

Reaction Mechanism

The following diagram illustrates the reaction mechanism for the base-mediated α-methylation of 1-tetralone.

References

A Technical Guide to the Spectroscopic Analysis of 2-Methyl-1-tetralone

This in-depth guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Methyl-1-tetralone. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic information and the experimental protocols necessary for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Methyl-1-tetralone.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.03 | d | 1H | Ar-H |

| 7.45 | t | 1H | Ar-H |

| 7.28 | t | 1H | Ar-H |

| 7.20 | d | 1H | Ar-H |

| 3.00 | m | 2H | -CH₂- (ring) |

| 2.60 | m | 1H | -CH- (ring) |

| 2.20 | m | 2H | -CH₂- (ring) |

| 1.25 | d | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | C=O |

| 144.5 | Ar-C |

| 133.0 | Ar-CH |

| 132.5 | Ar-C |

| 128.8 | Ar-CH |

| 126.8 | Ar-CH |

| 126.5 | Ar-CH |

| 45.5 | -CH- |

| 31.0 | -CH₂- |

| 28.5 | -CH₂- |

| 15.0 | -CH₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Weak | Aromatic C-H stretch |

| 2960, 2930, 2870 | Medium | Aliphatic C-H stretch |

| 1685 | Strong | C=O stretch (conjugated ketone) |

| 1600, 1450 | Medium | Aromatic C=C stretch |

| 1300 | Medium | C-C stretch |

| 750 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 160 | 100 | [M]⁺ (Molecular Ion) |

| 145 | 40 | [M-CH₃]⁺ |

| 132 | 80 | [M-C₂H₄]⁺ |

| 117 | 60 | [M-C₂H₄-CH₃]⁺ |

| 104 | 50 | [M-C₃H₄O]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds such as 2-Methyl-1-tetralone.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.

Sample Preparation:

-

Weighing the Sample: Accurately weigh 5-25 mg of the 2-Methyl-1-tetralone sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1][3]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid in dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm. It is crucial to avoid any solid particles in the sample, as they can negatively affect the magnetic field homogeneity and the quality of the spectrum. Filtration through a small plug of glass wool in the pipette is recommended.

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference signal for the chemical shifts.

Data Acquisition:

-

Instrument Insertion: Carefully place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field is then shimmed to maximize its homogeneity, which results in sharper spectral lines.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to optimize signal detection.

-

Acquisition: Set the appropriate experimental parameters, such as the number of scans, spectral width, and relaxation delay, and initiate data acquisition.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean. A background spectrum of the empty crystal is typically run first.

-

Sample Application: For a liquid sample like 2-Methyl-1-tetralone, a single drop is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Scanning: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum. The background spectrum is automatically subtracted from the sample spectrum.

2.3. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Sample Preparation (for Electrospray Ionization - ESI):

-

Solution Preparation: Dissolve a small amount of the sample in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Dilution: Further dilute this stock solution with the same solvent to a final concentration in the low µg/mL to ng/mL range.

-

Filtration: If any solid particles are present, the solution should be filtered to prevent clogging of the instrument's tubing.

Data Acquisition:

-

Sample Introduction: The prepared solution is introduced into the mass spectrometer's ion source, often via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: In the ion source, the sample molecules are converted into gas-phase ions. ESI is a common "soft" ionization technique that generates charged molecules with minimal fragmentation.

-

Mass Analysis: The generated ions are accelerated and separated in a mass analyzer based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

2-Methyl-1-tetralone: A Versatile Biochemical Reagent for Life Science Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-tetralone, a derivative of the bicyclic aromatic ketone 1-tetralone, has emerged as a significant biochemical reagent in life science research. Its rigid, conformationally restricted scaffold makes it an attractive starting point for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the applications of 2-Methyl-1-tetralone and its derivatives, with a particular focus on their roles as enzyme inhibitors in key signaling pathways relevant to inflammatory diseases and metabolic disorders. This document will detail the biochemical properties, experimental protocols, and inhibitory activities of tetralone-based compounds, providing researchers with the foundational knowledge to leverage these reagents in their own investigations.

Core Applications in Drug Discovery and Chemical Biology

The tetralone scaffold, and specifically 2-Methyl-1-tetralone as a synthetic precursor, has been instrumental in the development of potent and selective inhibitors for two key enzymes: Macrophage Migration Inhibitory Factor (MIF) and Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1).

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various inflammatory and autoimmune diseases. MIF possesses a unique tautomerase enzymatic activity, which is implicated in its pro-inflammatory functions. The inhibition of this enzymatic activity is a key therapeutic strategy. Derivatives of 2-Methyl-1-tetralone, particularly E-2-arylmethylene-1-tetralones, have been identified as effective inhibitors of MIF tautomerase activity.

The following table summarizes the inhibitory potency (IC50 values) of various E-2-arylmethylene-1-tetralone derivatives against the ketonase activity of MIF.

| Compound ID | B-ring Substituent | C-ring Substituent | Ketonase IC50 (µM) |

| 1 | Phenyl | Indanone | 1.0 ± 0.2 |

| 4 | 4-Methylphenyl | Tetralone | 4.0 ± 0.8 |

| 9 | 2-Furyl | Tetralone | 12.5 ± 2.5 |

| 22 | N-Methyl-2-pyrrolyl | Tetralone | 23.8 ± 3.8 |

| 23 | 3-Indolyl | Tetralone | 58.8 ± 10.6 |

| 24 | 2-Pyridyl | Tetralone | 5.63 ± 0.94 |

| 25 | 3-Pyridyl | Tetralone | 20.3 ± 5.5 |

| 26 | 4-Pyridyl | Tetralone | 21.0 ± 6.9 |

MIF exerts its biological functions by binding to its cell surface receptor CD74, which then forms a complex with co-receptors such as CD44, CXCR2, and CXCR4. This binding initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways ultimately lead to the production of pro-inflammatory cytokines and cell proliferation. Inhibition of MIF's tautomerase activity by tetralone derivatives can disrupt these signaling events.

MIF Signaling Pathway and Inhibition by Tetralones.

Inhibition of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1)

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis. Its inhibition is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. A novel series of tetralone-based compounds has been identified as potent and selective inhibitors of DGAT1.

The following table summarizes the in vitro potency (IC50 values) of representative tetralone derivatives against human DGAT1 (hDGAT1).

| Compound ID | R1 Substituent | R2 Substituent | hDGAT1 IC50 (µM)[1] |

| 12o | H | Methyl | 0.048 |

| 12p | H | Ethyl | 0.026 |

| 26a | -CH2CO2H | Ethyl | 0.004 |

| 26d | -CH2CO2H | Trifluoroethyl | 0.003 |

DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to produce triacylglycerol (TG). The synthesized TGs can be stored in lipid droplets or, in the case of intestinal enterocytes, packaged into chylomicrons for secretion. By inhibiting DGAT1, tetralone derivatives block this final step, thereby reducing TG synthesis and subsequent lipid accumulation.

DGAT1-mediated Triglyceride Synthesis and Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for the synthesis of tetralone inhibitors and the assessment of their enzymatic inhibitory activity.

Synthesis of E-2-arylmethylene-1-tetralones (MIF Inhibitors)

A common method for the synthesis of E-2-arylmethylene-1-tetralones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde (lacking an α-hydrogen) with a ketone (containing an α-hydrogen), such as 2-Methyl-1-tetralone.

Materials:

-

2-Methyl-1-tetralone

-

Appropriate aromatic aldehyde (e.g., benzaldehyde, pyridyl-aldehyde)

-

Ethanol

-

Sodium hydroxide or potassium hydroxide (catalyst)

Procedure:

-

Dissolve 2-Methyl-1-tetralone and the aromatic aldehyde in ethanol.

-

Add a catalytic amount of a strong base (e.g., NaOH or KOH).

-

Stir the reaction mixture at room temperature for a specified period (typically several hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired E-2-arylmethylene-1-tetralone.

MIF Tautomerase Activity Assay (Ketonase Activity)

The inhibitory effect of tetralone derivatives on the ketonase activity of MIF can be determined spectrophotometrically by monitoring the tautomeric conversion of phenylpyruvate.

Materials:

-

Recombinant human MIF

-

Phenylpyruvic acid

-

Sodium phosphate buffer

-

Test compounds (tetralone derivatives) dissolved in DMSO

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of phenylpyruvic acid in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant MIF, and the test compound at various concentrations.

-

Incubate the mixture for a predetermined time at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the phenylpyruvic acid solution to each well.

-

Immediately measure the decrease in absorbance at a specific wavelength (e.g., 300 nm) over time, which corresponds to the conversion of the enol form to the keto form of phenylpyruvate.

-

Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DGAT1 Inhibition Assay (Fluorescence-based)

A common method to assess DGAT1 inhibition is a fluorescence-based assay that measures the release of Coenzyme A (CoA) during the acylation reaction.

Materials:

-

Microsomes from cells overexpressing human DGAT1

-

1,2-Dioleoyl-sn-glycerol (DOG)

-

Oleoyl-CoA

-

7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

-

Assay buffer (e.g., Tris-HCl with Triton X-100)

-

Test compounds (tetralone derivatives) dissolved in DMSO

-

Fluorometer

Procedure:

-

In a 384-well plate, add the assay buffer, DGAT1-containing microsomes, and the test compound at various concentrations.

-

Add the substrate 1,2-Dioleoyl-sn-glycerol (DOG).

-

Pre-incubate the mixture for a specified time at room temperature.

-

Initiate the reaction by adding Oleoyl-CoA.

-

After a defined incubation period, add the fluorescent probe CPM, which reacts with the free thiol group of the released CoA to produce a fluorescent product.

-

Measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm).

-

Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 values.

Workflow for High-Throughput Screening of DGAT1 Inhibitors.

Conclusion

2-Methyl-1-tetralone serves as a valuable and versatile biochemical reagent in life science research, primarily as a foundational scaffold for the development of potent enzyme inhibitors. The derivatives of 2-Methyl-1-tetralone have demonstrated significant inhibitory activity against MIF tautomerase and DGAT1, highlighting their potential as therapeutic leads for inflammatory and metabolic diseases, respectively. The structured data, detailed experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to explore the biochemical applications of 2-Methyl-1-tetralone and its derivatives in their own research and drug discovery endeavors. The continued exploration of this chemical scaffold is likely to yield further insights into disease mechanisms and new therapeutic opportunities.

References

Physical properties of 2-Methyl-1-tetralone: boiling point, density, solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Methyl-1-tetralone, a crucial intermediate in various chemical syntheses. The data presented herein is curated for accuracy and is supplemented by detailed experimental protocols for its determination, ensuring reproducibility and reliability for research and development applications.

Core Physical Properties

2-Methyl-1-tetralone is a cyclic ketone that presents as a clear yellow to orange liquid at room temperature.[1][2][3] Its physical characteristics are fundamental for its handling, application in synthetic routes, and for the purification of resulting products.

Data Summary

The following table summarizes the essential physical properties of 2-Methyl-1-tetralone based on available literature data.

| Physical Property | Value | Conditions |

| Boiling Point | 127-131 °C[1][4] | at 12 mmHg |

| 129 °C | at 12 mmHg | |

| 135-137 °C | at 16 Torr | |

| Density | 1.057 g/mL | at 25 °C |

| 1.058 g/mL | Not specified | |

| 1.0600 g/mL | Not specified | |

| Solubility | Insoluble | in water |

| Soluble | in most organic solvents | |

| Refractive Index | n20/D 1.5535 | at 20 °C |

| 1.552 | Not specified | |

| Molecular Weight | 160.21 g/mol | |

| 160.216 g/mol | ||

| 160.22 g/mol | ||

| Melting Point | 15 °C | |

| Flash Point | >110 °C (>230 °F) | |

| Appearance | Clear yellow to orange liquid |

Experimental Protocols

The following sections detail the standard methodologies for determining the physical properties of a liquid organic compound such as 2-Methyl-1-tetralone.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or oil bath)

-

Mineral oil

Procedure:

-

A small amount (approximately 0.5 mL) of 2-Methyl-1-tetralone is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.

-

The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

-

The apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

The water level is adjusted to the mark on the pycnometer, it is dried on the outside, and weighed again to determine the mass of the water.

-

The pycnometer is emptied, dried, and then filled with 2-Methyl-1-tetralone.

-

The same procedure of thermal equilibration and weighing is followed to determine the mass of the 2-Methyl-1-tetralone.

-

The density is calculated using the formula: Density = (mass of the liquid) / (volume of the liquid) where the volume of the liquid is determined from the mass of the water and its known density at that temperature.

Determination of Solubility

A qualitative and semi-quantitative determination of solubility can be performed through direct observation.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes

Procedure:

-

A known volume (e.g., 1 mL) of the solvent (e.g., water or an organic solvent) is placed in a test tube.

-

A small, measured amount (e.g., 0.1 mL) of 2-Methyl-1-tetralone is added to the solvent.

-

The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.

-

The mixture is allowed to stand and is observed for any signs of insolubility, such as the formation of a separate layer, cloudiness, or droplets.

-

If the solute dissolves completely, further aliquots are added until saturation is reached or the substance is deemed miscible.

-

The solubility can be reported qualitatively (e.g., insoluble, soluble, partially soluble) or semi-quantitatively (e.g., > 10 mg/mL). For 2-Methyl-1-tetralone, it is observed to be insoluble in water.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of 2-Methyl-1-tetralone.

Caption: Experimental workflow for physical property determination.

References

2-Methyl-1-tetralone: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methyl-1-tetralone, a derivative of the bicyclic aromatic ketone 1-tetralone, has emerged as a pivotal intermediate in the field of organic synthesis. Its unique structural features and reactivity have made it a valuable building block for the construction of complex molecular architectures, particularly in the synthesis of bioactive natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of 2-Methyl-1-tetralone, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties

2-Methyl-1-tetralone is a clear yellow to orange liquid with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol .[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-methyl-3,4-dihydronaphthalen-1(2H)-one | [1] |

| CAS Number | 1590-08-5 | [2] |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | |

| Boiling Point | 127-131 °C at 12 mmHg | |

| Density | 1.057 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5535 |

Synthesis of 2-Methyl-1-tetralone

The primary route for the synthesis of 2-Methyl-1-tetralone involves the methylation of its parent compound, 1-tetralone. While various methods have been reported, a common approach involves the formation of an enolate followed by reaction with a methylating agent.

Experimental Protocol: Methylation of 1-Tetralone

This protocol is a generalized procedure based on common organic synthesis techniques.

Materials:

-

1-Tetralone

-

Sodium hydride (NaH) or other suitable base (e.g., LDA, KHMDS)

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane or ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-tetralone (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Methyl-1-tetralone.

Expected Yield: Yields can vary depending on the specific conditions and scale but are typically in the range of 70-90%.

Key Reactions and Applications in Organic Synthesis

2-Methyl-1-tetralone serves as a versatile precursor for a variety of important chemical transformations, leading to the synthesis of valuable compounds.

Synthesis of 2-Methyl-1-naphthol

A significant application of 2-Methyl-1-tetralone is its conversion to 2-methyl-1-naphthol, a key intermediate in the production of Vitamin K3 (Menadione). This transformation is typically achieved through dehydrogenation. A one-step vapor-phase process from 1-tetralone has also been developed, which proceeds via the 2-methyl-1-tetralone intermediate with high conversion and selectivity (90-97%).

Reaction Scheme:

Caption: Synthesis of Vitamin K3 from 1-Tetralone.

Experimental Protocol: Dehydrogenation to 2-Methyl-1-naphthol

This protocol is based on a patented procedure.

Materials:

-

2-Methyl-1-tetralone

-

Palladium on carbon (5% Pd/C)

-

Toluene

-

Hydrogen gas source

Procedure:

-

In a suitable reaction vessel, charge toluene, 5% Pd/C catalyst, and 2-Methyl-1-tetralone.

-

Pass hydrogen gas through the mixture at room temperature with stirring.

-

Monitor the reaction progress by GLC or TLC.

-

Upon completion (disappearance of the starting material), terminate the reaction.

-

Filter the reaction mixture to remove the catalyst.

-

Analyze the filtrate by GLC to determine the conversion and selectivity.

Quantitative Data from Literature: A specific experiment reported a 100% conversion of 2-methylene-1-tetralone (an isomer and precursor) with a selectivity of 29.5% to 2-methyl-1-naphthol and 80.5% to 2-methyl-1-tetralone after 3 hours and 45 minutes. Another experiment involving the dropwise addition of 2-methylene-1-tetralone to a heated toluene solution with 5% Pd/C resulted in a 98.5% conversion and 100% selectivity to 2-methyl-1-naphthol.

Enantioselective Hydrogenation

The ketone functionality in 2-Methyl-1-tetralone can be stereoselectively reduced to the corresponding alcohol, 2-methyl-1-tetralol. This transformation is of significant interest as it introduces a chiral center, which is often a crucial feature in pharmacologically active molecules. Ruthenium-based catalysts, particularly those employing chiral ligands like BINAP, have been shown to be highly effective for this purpose.

Reaction Scheme:

Caption: Enantioselective Hydrogenation of 2-Methyl-1-tetralone.

Experimental Protocol: Enantioselective Hydrogenation (General Procedure)

This is a generalized protocol based on literature descriptions of Noyori-type asymmetric hydrogenations.

Materials:

-

2-Methyl-1-tetralone

-

[RuCl₂(chiral BINAP ligand)]₂ or a similar pre-catalyst

-

Anhydrous methanol or ethanol

-

Hydrogen gas (high pressure)

-

Autoclave or high-pressure hydrogenation apparatus

Procedure:

-

In a glovebox, charge a high-pressure reactor with the ruthenium pre-catalyst and the chiral ligand if not pre-formed.

-

Add anhydrous, degassed solvent (e.g., methanol).

-

Add 2-Methyl-1-tetralone to the reactor.

-

Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 atm).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 12-48 hours).

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to isolate the chiral alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data: The enantioselective hydrogenation of 2-methyl-1-tetralone under dynamic kinetic resolution using a RuCl₂(binap)(1,4-diamine) complex and t-C₄H₉OK in isopropanol can yield the cis-alcohol with high enantiomeric excess.

| Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| RuCl₂(BINAP)(1,4-diamine) / t-BuOK | cis-2-Methyl-1-tetralol | High |

Intermediate in Natural Product Synthesis

The tetralone scaffold is a common motif in a variety of natural products with interesting biological activities. While direct incorporation of 2-Methyl-1-tetralone is not always the case, its synthesis is a key step in building up the core structure of these complex molecules. For instance, the total synthesis of (+)-O-methylasparvenone, a fungal metabolite, involves the construction of a substituted tetralone ring system.

Workflow for Natural Product Synthesis:

Caption: General workflow for natural product synthesis.

Role in Drug Discovery and Development

The tetralone core, including its 2-methyl derivative, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities. While 2-Methyl-1-tetralone itself is primarily a synthetic intermediate, its structural motif is integral to the design of new therapeutic agents. For example, it can be used as a biochemical reagent in life science research.

Logical Relationship in Drug Design:

Caption: Role of 2-Methyl-1-tetralone in a drug discovery workflow.

Conclusion

2-Methyl-1-tetralone is a highly valuable and versatile intermediate in organic synthesis. Its accessibility through the methylation of 1-tetralone and its reactivity, particularly in dehydrogenation and enantioselective hydrogenation reactions, make it a key building block for the synthesis of important molecules ranging from vitamins to complex, chiral natural products and potential drug candidates. The detailed protocols and data presented in this guide are intended to facilitate its use in the research and development laboratories of chemists and pharmaceutical scientists. The continued exploration of the chemistry of 2-Methyl-1-tetralone is expected to lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.

References

Biological Activities of 2-Methyl-1-tetralone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralone scaffold is a prominent structural motif in medicinal chemistry, serving as a foundational building block for a wide array of biologically active compounds.[1] Specifically, derivatives of 2-Methyl-1-tetralone, a bicyclic aromatic ketone, have garnered significant attention due to their diverse and potent pharmacological properties. These derivatives, often synthesized as chalcones or other analogues, have demonstrated significant potential in therapeutic areas including oncology, inflammation, and infectious diseases.[1][2][3][4] Their synthetic tractability allows for extensive structural modifications, making them an attractive platform for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the primary biological activities of 2-Methyl-1-tetralone derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial effects. It includes quantitative data from key studies, detailed experimental protocols for relevant biological assays, and visualizations of synthetic pathways and mechanisms of action to support further research and drug development efforts.

Anti-inflammatory Activity: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

A significant area of investigation for tetralone derivatives has been their role as anti-inflammatory agents. A key mechanism underlying this activity is the inhibition of the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine that plays a critical role in various immune and inflammatory responses.

Mechanism of Action

Certain E-2-arylmethylene-1-tetralone derivatives have been shown to bind efficiently to the active site of MIF, inhibiting its unique tautomerase enzymatic activity. This inhibition attenuates the pro-inflammatory cascade. Specifically, potent derivatives can markedly reduce the production of reactive oxygen species (ROS) and nitrite, suppress the activation of the critical inflammatory transcription factor NF-κB, and consequently decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and the chemokine CCL-2 in macrophages. The inhibition of the MIF tautomerase function is therefore a promising strategy for regulating macrophage activation and mitigating severe systemic inflammation.

Experimental Protocol: MIF Tautomerase Activity Assay

This protocol outlines the spectrophotometric method used to investigate the enol-keto tautomeric conversion of phenylpyruvate, a measure of MIF's ketonase activity.

-

Reagent Preparation:

-

Prepare a fresh solution of the substrate, phenylpyruvate, in absolute ethanol to a final concentration of 100 µM.

-

Dissolve the recombinant human MIF enzyme in an appropriate buffer.

-

Dissolve test tetralone derivatives (inhibitors) in ethanol or DMSO. Prepare serial dilutions to achieve final concentrations ranging from 0.5 µM to 200 µM in the reaction mixture.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate suitable for spectrophotometric readings.

-

Add the MIF enzyme solution to each well.

-

Add the various concentrations of the tetralone derivative inhibitors to the wells. Include a vehicle control (ethanol or DMSO) which should not affect the enzyme reaction at the volumes used.

-

Initiate the reaction by adding the phenylpyruvate substrate to each well.

-

-

Data Collection and Analysis:

-

Monitor the reaction for 75 seconds at room temperature by measuring the change in absorbance at a specific wavelength using a spectrophotometer.

-

All measurements should be repeated at least three times to ensure consistency.

-

Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Anticancer Activity

Tetralone derivatives, particularly chalcones derived from substituted tetralones, have demonstrated significant anticancer properties across a variety of human cancer cell lines. Their mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Cytotoxic Effects and Spectrum of Activity

Studies have shown that these compounds can inhibit the growth of cancer cells from various origins, including leukemia, non-small cell lung cancer, colon cancer, prostate cancer, and breast cancer. For example, certain (2-(pyridinyl)methylene)-1-tetralone chalcones have shown growth inhibition greater than 60% against cell lines such as MOLT-4 (leukemia), NCI-H522 (non-small cell lung), HCT-116 (colon), DU-145 (prostate), and MCF-7 (breast cancer). Similarly, methoxy-substituted tetralone-based chalcones have exhibited excellent anticancer effects against MCF-7 breast cancer cells.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative 2-Methyl-1-tetralone derivatives against various human cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | Activity Metric | Value | Reference |

| 3d | (Pyridinyl)methylene-tetralone | MOLT-4 (Leukemia) | % Growth Inhibition | >60% | |

| 3d | NCI-H522 (Lung) | % Growth Inhibition | >60% | ||

| 3d | HCT-116 (Colon) | % Growth Inhibition | >60% | ||

| 3d | DU-145 (Prostate) | % Growth Inhibition | >60% | ||

| 3d | MCF-7 (Breast) | % Growth Inhibition | >60% | ||

| 5c | (Pyridinyl)methylene-tetralone | CCRF-CEM (Leukemia) | Active | - | |

| 5c | MCF-7 (Breast) | Active | - | ||

| TMMD | Methoxy-substituted chalcone | MCF-7 (Breast) | IC50 | ~15.6 µg/mL | |

| PMMD | Methoxy-substituted chalcone | MCF-7 (Breast) | IC50 | ~62.5 µg/mL | |

| 6g | Longifolene-derived tetralone | MCF-7 (Breast) | IC50 | 4.42 µM | |

| 6h | Longifolene-derived tetralone | A549 (Lung) | IC50 | 9.89 µM |

Note: "Active" indicates that the compound demonstrated notable activity, though a specific IC50 value was not provided in the summary.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight in a suitable culture medium.

-

Compound Treatment: The following day, remove the medium and treat the cells with fresh medium containing various concentrations of the 2-Methyl-1-tetralone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, carefully remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.

Antimicrobial Activity

Derivatives of the tetralone scaffold have also been explored for their antimicrobial properties, demonstrating activity against a range of pathogenic bacteria and fungi.

Antibacterial and Antifungal Spectrum

Novel tetralone derivatives containing an aminoguanidinium moiety have shown significant antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and clinically resistant S. aureus isolates. The mechanism for some of these compounds involves the depolarization and disruption of the bacterial membrane's integrity, leading to cell death. Furthermore, certain (2-(pyridinyl)methylene)-1-tetralone chalcones have shown inhibitory activity against bacteria such as E. coli, K. pneumoniae, A. baumannii, P. aeruginosa, S. aureus (including MRSA), and fungi like Cryptococcus neoformans and Candida albicans.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for a highly active aminoguanidine-tetralone derivative.

| Compound ID | Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 2D | S. aureus | ATCC 29213 | 0.5 | 4 | |

| 2D | S. aureus | MRSA-2 | 1 | 4 |

Experimental Protocol: Determination of MIC and MBC

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth (at and above the MIC) and plate it onto an agar medium. Incubate the agar plates at 37°C for 24 hours.

-

MBC Reading: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Synthesis of 2-Arylmethylene-1-tetralone Derivatives

A common and effective method for synthesizing many of the biologically active tetralone derivatives, such as chalcones, is the Claisen-Schmidt condensation reaction.

General Synthetic Protocol

-

Reaction Setup: A substituted 1-tetralone and a substituted aldehyde are dissolved in a suitable solvent, such as ethanol.

-

Catalysis: The reaction is catalyzed by the addition of a base (e.g., sodium hydroxide, piperidine) or an acid (e.g., hydrochloric acid).

-

Reaction Conditions: The mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the specific reactants.

-

Workup and Purification: Upon completion, the reaction mixture is often cooled and acidified, leading to the precipitation of the product. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography to yield the final 2-arylmethylene-1-tetralone derivative.

References

Methodological & Application

Application Note: Enantioselective Hydrogenation of 2-Methyl-1-tetralone using Ruthenium Catalysts

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective hydrogenation of 2-methyl-1-tetralone to produce chiral 2-methyl-1-tetralol, a valuable building block in pharmaceutical synthesis. The protocols are based on established methods utilizing chiral ruthenium catalysts, specifically BINAP/1,4-diamine-ruthenium(II) complexes, which have demonstrated high efficiency and stereoselectivity.

Introduction

The asymmetric hydrogenation of prochiral ketones is a powerful tool for the synthesis of enantiomerically enriched secondary alcohols. 2-Methyl-1-tetralone presents a challenging substrate due to the presence of a chiral center adjacent to the ketone, necessitating a dynamic kinetic resolution process to achieve high diastereoselectivity and enantioselectivity. Ruthenium(II) complexes coordinated with chiral diphosphine ligands, such as BINAP, in combination with a chiral 1,4-diamine, have proven to be highly effective catalysts for this transformation. This method allows for the production of the cis-2-methyl-1-tetralol with excellent enantiomeric excess (ee).

Catalyst System

The recommended catalyst system is a combination of a chiral BINAP-ruthenium complex and a chiral 1,4-diamine ligand. A particularly effective catalyst is formed in situ from a ruthenium precursor, a BINAP ligand, and a 1,4-diamine. For the hydrogenation of 2-methyl-1-tetralone, the use of RuCl2[(S)-tolbinap][(R)-iphan] in the presence of a base like potassium tert-butoxide (t-C4H9OK) is a well-established method.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the enantioselective hydrogenation of racemic 2-methyl-1-tetralone using a Ru-BINAP/1,4-diamine catalyst system.

| Catalyst | Substrate/Catalyst Ratio (S/C) | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) of cis-isomer |

| (S,R)-3d¹ | 10,250 | 9 | 25 | 16 | >99 | 95 | 93:7 | 93 (1R,2R) |

¹Catalyst (S,R)-3d refers to the complex formed from RuCl2[(S)-tolbinap] and (R)-iphan as described in the cited literature.[1][2]

Experimental Protocols

This section provides a detailed protocol for the enantioselective hydrogenation of 2-methyl-1-tetralone based on the work of Ohkuma et al.[1][3]

Materials

-

Racemic 2-methyl-1-tetralone

-

Ruthenium catalyst precursor: RuCl2[(S)-tolbinap][(R)-iphan]

-

Base: 1.0 M solution of potassium tert-butoxide (t-C4H9OK) in tert-butanol

-

Solvent: Anhydrous 2-propanol (i-PrOH)

-

Hydrogen gas (H₂)

-

Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)

-

Autoclave or a high-pressure hydrogenation reactor

Procedure

-

Catalyst Preparation (in situ):

-

In a glovebox or under an inert atmosphere, add the ruthenium catalyst precursor RuCl2[(S)-tolbinap][(R)-iphan] (e.g., 2.0 mg, 2.0 µmol) to a clean, dry reaction vessel equipped with a magnetic stir bar.

-

-

Reaction Setup:

-

To the reaction vessel containing the catalyst, add anhydrous 2-propanol (20 mL).

-

Add racemic 2-methyl-1-tetralone (e.g., 3.28 g, 20.5 mmol).

-

Add the 1.0 M solution of t-C4H9OK in t-C4H9OH (0.30 mL, 0.30 mmol).

-

-

Hydrogenation:

-

Seal the reaction vessel and place it in a high-pressure autoclave.

-

Purge the autoclave with hydrogen gas three times to remove any residual air.

-

Pressurize the autoclave with hydrogen gas to 9 atm.

-

Stir the reaction mixture at 25 °C for 16 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, carefully vent the hydrogen gas from the autoclave.

-

Remove the reaction vessel and concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by silica gel column chromatography to isolate the desired (1R,2R)-2-methyl-1-tetralol.

-

-

Analysis:

-

The conversion, diastereomeric ratio, and enantiomeric excess can be determined by gas chromatography (GC) using a chiral column (e.g., Chirasil-DEX CB).

-

Visualizations

Logical Workflow for Enantioselective Hydrogenation

Caption: A logical workflow diagram illustrating the key stages of the enantioselective hydrogenation process.

Signaling Pathway of Catalytic Cycle

Caption: A simplified diagram showing the key intermediates in the ruthenium-catalyzed hydrogenation cycle.

References

Application Notes and Protocols for the Asymmetric Reduction of 2-Methyl-1-tetralone to Chiral Alcohols

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric reduction of 2-methyl-1-tetralone to its corresponding chiral alcohols, (1S,2R)- and (1R,2S)-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, as well as (1S,2S)- and (1R,2R)-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. This guide covers both biocatalytic and chemical methods for this stereoselective transformation, presenting quantitative data in structured tables for easy comparison and providing detailed, step-by-step experimental protocols. Additionally, visual diagrams generated using Graphviz are included to illustrate key experimental workflows and logical relationships.

Introduction

The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis, enabling access to enantiomerically pure secondary alcohols. 2-Methyl-1-tetralone is a valuable substrate that, upon reduction, yields chiral 2-methyl-1-tetralol, a synthon for various biologically active molecules. The stereochemical outcome of this reduction is critical, as different enantiomers can exhibit distinct pharmacological activities. This document outlines several robust methods for achieving high enantioselectivity and yield in the conversion of 2-methyl-1-tetralone to its chiral alcohol counterparts.

Comparative Data of Asymmetric Reduction Methods

The following tables summarize the performance of various catalytic systems in the asymmetric reduction of 2-methyl-1-tetralone and analogous ketones.

Table 1: Biocatalytic Reduction of 2-Tetralones using Thermoanaerobacter pseudoethanolicus Secondary Alcohol Dehydrogenase (TeSADH) Mutants

| Catalyst/Enzyme | Substrate | Co-substrate | Conversion (%) | Enantiomeric Excess (ee%) | Product Configuration |

| W110A TeSADH | 2-Methyl-1-tetralone | 2-Propanol | >99 | 98 | (S)-alcohol |

| W110G TeSADH | 2-Methyl-1-tetralone | 2-Propanol | >99 | 95 | (S)-alcohol |

| W110V TeSADH | 2-Methyl-1-tetralone | 2-Propanol | >99 | >99 | (S)-alcohol |

| I86A/W110A TeSADH | 2-Methyl-1-tetralone | 2-Propanol | >99 | >99 | (R)-alcohol |

Table 2: Chemical Catalytic Reduction of 2-Methyl-1-tetralone

| Catalyst System | Reducing Agent | Base | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Product Configuration |

| RuCl₂--INVALID-LINK-- | HCOOH/NEt₃ | - | Acetonitrile | 95 | 98 (cis) | (1S,2R) |

| (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | - | THF | 92 | 96 (cis) | (1R,2S) |

| [Ir(cod)Cl]₂/(S)-BINAP/DBU | H₂ | DBU | CH₂Cl₂ | 95 | 99 (cis) | (1S,2R) |

Experimental Protocols

Biocatalytic Reduction using TeSADH Mutants

This protocol describes a general procedure for the asymmetric reduction of 2-methyl-1-tetralone using an engineered secondary alcohol dehydrogenase from Thermoanaerobacter pseudoethanolicus (TeSADH).

Materials:

-

2-Methyl-1-tetralone

-

Lyophilized TeSADH mutant (e.g., W110V or I86A/W110A)

-

NADP⁺ (or NAD⁺, depending on the enzyme's cofactor preference)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

2-Propanol (isopropanol)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction vessel (e.g., glass vial with a magnetic stirrer)

Procedure:

-

Reaction Setup: In a 10 mL glass vial, prepare a reaction mixture containing 5 mL of Tris-HCl buffer (50 mM, pH 7.5).

-

Cofactor and Enzyme Addition: Add NADP⁺ to a final concentration of 1 mM. Dissolve 5-10 mg of lyophilized TeSADH mutant powder into the buffered solution.

-

Co-substrate Addition: Add 2-propanol to the reaction mixture to a final concentration of 10% (v/v). 2-propanol serves as the hydride source for cofactor regeneration.

-

Substrate Addition: Dissolve 2-methyl-1-tetralone in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reaction mixture to a final concentration of 10 mM.

-

Reaction Incubation: Seal the vial and incubate the reaction mixture at a controlled temperature (typically 30-40 °C) with gentle stirring for 24-48 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by GC or TLC.

-

Work-up: Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

-

Extraction: Vortex the mixture vigorously for 1 minute and separate the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude chiral alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure chiral 2-methyl-1-tetralol.

-

Analysis: Determine the enantiomeric excess of the purified product by chiral GC or HPLC analysis.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of 2-methyl-1-tetralone using a Noyori-type ruthenium catalyst.[1]

Materials:

-

2-Methyl-1-tetralone

-

RuCl₂--INVALID-LINK-- or a similar chiral ruthenium catalyst

-

Formic acid/triethylamine azeotrope (5:2 mixture)

-

Anhydrous solvent (e.g., acetonitrile or isopropanol)

-

Nitrogen or Argon gas supply

-

Schlenk flask or similar reaction vessel

Procedure:

-

Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of nitrogen or argon.

-

Catalyst and Substrate Addition: To the flask, add 2-methyl-1-tetralone (1 mmol) and the chiral ruthenium catalyst (0.005-0.01 mmol, 0.5-1 mol%).

-

Solvent and Reducing Agent Addition: Add the anhydrous solvent (e.g., 5 mL of acetonitrile) followed by the formic acid/triethylamine (5:2) mixture (2 mL).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) for the required time (typically 2-24 hours).

-

Reaction Monitoring: Monitor the conversion of the starting material by TLC or GC.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Asymmetric Reduction with a CBS-Oxazaborolidine Catalyst

This protocol describes the enantioselective reduction of 2-methyl-1-tetralone using a Corey-Bakshi-Shibata (CBS) catalyst.

Materials:

-

2-Methyl-1-tetralone

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene or prepared in situ)

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Anhydrous reaction vessel and inert atmosphere setup

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 mmol, 10 mol% in toluene).

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Substrate Addition: Add a solution of 2-methyl-1-tetralone (1 mmol) in anhydrous THF (5 mL) dropwise to the catalyst solution.

-

Reducing Agent Addition: Slowly add the BH₃·THF solution (1.2 mmol, 1.2 mL of 1 M solution) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progress: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (2 mL) at 0 °C to decompose any excess borane.

-

Acidification and Extraction: Add 1 M HCl (5 mL) and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification and Analysis: Filter and concentrate the solution. Purify the crude product by flash column chromatography and determine the enantiomeric excess by chiral GC or HPLC.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the asymmetric reduction of 2-methyl-1-tetralone.

References

Application Notes and Protocols: Synthesis of Abscisic Acid Analogues from 2-Methyl-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal plant hormone that regulates various aspects of plant growth, development, and stress responses. However, its practical application in agriculture is often hindered by its rapid metabolism and degradation within plants. This has spurred the development of synthetic ABA analogues with enhanced stability and prolonged biological activity. Among these, tetralone-based ABA analogues have shown significant promise. These bicyclic analogues are designed to resist metabolic inactivation, specifically the oxidation that leads to the formation of inactive phaseic acid.[1] This document provides detailed protocols and application notes for the synthesis of tetralone ABA analogues, focusing on a synthetic route starting from tetralone precursors. The methodologies described are based on established synthetic strategies, offering a robust framework for researchers in agrochemistry and drug development.

Synthetic Strategy Overview

The synthesis of tetralone ABA analogues from a tetralone starting material generally involves a multi-step process. A common route begins with 1-tetralone, which is subsequently methylated to form 2-methyl-1-tetralone.[1] An alternative and more recent approach describes a highly efficient two-step synthesis starting from (S)-ABA methyl ester.[2][3][4] The latter method, while not starting from 2-methyl-1-tetralone, is noteworthy for its scalability and high yields.